3-Acetoxy-11-ursen-28,13-olide

Description

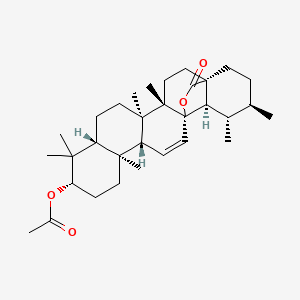

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXOPROPMCEOMN-NOAGMNDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@@H]6[C@@]([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide is a naturally occurring pentacyclic triterpenoid (B12794562) found in various plant species, notably within the Eucalyptus genus. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of 3-Acetoxy-11-ursen-28,13-olide. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological effects are presented to facilitate further research and development.

Chemical Structure and Properties

3-Acetoxy-11-ursen-28,13-olide, also known as 11,12-dehydroursolic lactone acetate, possesses a rigid pentacyclic ursane-type skeleton. The presence of an acetoxy group at the C-3 position, a double bond between C-11 and C-12, and a lactone ring involving C-28 and C-13 are characteristic structural features.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Acetoxy-11-ursen-28,13-olide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₈O₄ | [1] |

| Molecular Weight | 496.7 g/mol | [1] |

| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate | [1] |

| CAS Number | 35959-08-1 | [] |

| Appearance | Crystalline solid | [] |

| Purity | >98% (Commercially available) | [] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Natural Sources | Eucalyptus pulverulenta, Eucalyptus viminalis, Bursera linanoe | [1][] |

Structural Elucidation Data

The definitive structure of 3-Acetoxy-11-ursen-28,13-olide has been established through various spectroscopic and crystallographic techniques.

1.2.1. Crystallographic Data

The crystal structure of 3-Acetoxy-11-ursen-28,13-olide has been determined by X-ray diffraction. The data is available from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |

| CCDC Number | 935680 |

| Associated DOI | 10.1107/S1600536813007253 |

1.2.2. Spectroscopic Data

While detailed spectral data is dispersed across various sources, identification is routinely confirmed by ¹H-NMR.

Synthesis and Isolation

Synthesis

3-Acetoxy-11-ursen-28,13-olide can be synthesized as a reduction product of 11-ketoursolic acid[3]. A general synthetic approach is outlined below.

Isolation from Natural Sources

A general protocol for the isolation and purification of triterpenoids from Eucalyptus leaves is described below. This process typically involves extraction followed by chromatographic separation.

Biological Activities and Experimental Protocols

3-Acetoxy-11-ursen-28,13-olide has demonstrated notable biological activities, particularly antiproliferative effects against various cancer cell lines and inhibition of protein tyrosine phosphatase 1B (PTP1B).

Antiproliferative Activity

The compound has been shown to inhibit the proliferation of several human cancer cell lines, including esophageal cancer cells (EC-109, KYSE150, EC-1) and human ovarian cancer cells (A2780)[][4].

3.1.1. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., EC-109, A2780)

-

Complete cell culture medium

-

3-Acetoxy-11-ursen-28,13-olide stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of 3-Acetoxy-11-ursen-28,13-olide and a vehicle control (DMSO) for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)

3-Acetoxy-11-ursen-28,13-olide has been identified as a mixed-type inhibitor of PTP1B, an enzyme implicated in type 2 diabetes and obesity[4].

3.2.1. Experimental Protocol: PTP1B Inhibition Assay

This assay measures the inhibitory effect of the compound on the enzymatic activity of PTP1B using a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

-

Recombinant human PTP1B

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution

-

3-Acetoxy-11-ursen-28,13-olide stock solution (in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Add the assay buffer, PTP1B enzyme, and various concentrations of 3-Acetoxy-11-ursen-28,13-olide to the wells of a 96-well plate.

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value.

Conclusion

3-Acetoxy-11-ursen-28,13-olide is a promising natural product with well-defined chemical characteristics and significant biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology, facilitating further investigation into the therapeutic potential of this compound. The detailed methodologies for its isolation, characterization, and biological evaluation will aid in the standardization of research and accelerate the drug discovery process.

References

Unveiling the Natural Sources of 11,12-Dehydroursolic Lactone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of the promising ursane-type triterpenoid (B12794562), 11,12-dehydroursolic lactone acetate (B1210297). This document provides a comprehensive overview of its primary plant source, detailed experimental protocols for its extraction and isolation, and insights into the biological signaling pathways associated with related compounds. All quantitative data is presented in a clear, tabular format for ease of comparison, and key experimental and logical workflows are visualized through detailed diagrams.

Core Focus: Salvia potentillifolia as the Primary Natural Source

Scientific literature pinpoints the plant species Salvia potentillifolia as a key natural reservoir of 11,12-dehydroursolic lactone acetate. Research conducted by Ulubelen and Tuzlacı in 1987 first identified this compound within the terpenoid constituents of this particular Salvia species. While the broader Salvia genus is a well-established source of diverse bioactive terpenoids, Salvia potentillifolia remains the most specifically documented origin for this particular lactone acetate derivative.

Quantitative Analysis

To date, the available scientific literature primarily focuses on the isolation and structural elucidation of 11,12-dehydroursolic lactone acetate from Salvia potentillifolia. Detailed quantitative yield data from standardized extraction processes remains a key area for further research. The following table summarizes the currently available information regarding the natural source of this compound.

| Compound Name | Natural Source | Plant Part | Quantitative Yield | Reference |

| 11,12-Dehydroursolic Lactone Acetate | Salvia potentillifolia | Aerial Parts | Data not available in cited literature | Ulubelen & Tuzlacı, 1987[1] |

Experimental Protocols: Isolation and Purification

The isolation of 11,12-dehydroursolic lactone acetate from Salvia potentillifolia involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on established protocols for the isolation of triterpenoids from Salvia species.

1. Plant Material Collection and Preparation:

-

Aerial parts of Salvia potentillifolia are collected and air-dried in a shaded, well-ventilated area.

-

The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, typically using a Soxhlet apparatus or maceration with intermittent shaking.

-

A common solvent system for triterpenoids is a gradient of nonpolar to moderately polar solvents, starting with hexane (B92381) or petroleum ether to remove lipids and pigments, followed by extraction with chloroform, dichloromethane, or ethyl acetate to isolate the triterpenoid fraction.

3. Fractionation and Column Chromatography:

-

The crude extract is concentrated under reduced pressure to yield a gummy residue.

-

This residue is then subjected to preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with the addition of a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized with a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

4. Isolation of 11,12-Dehydroursolic Lactone Acetate:

-

Fractions showing the presence of the target compound (based on TLC comparison with a standard, if available, or by spectroscopic analysis of promising fractions) are pooled.

-

The pooled fractions are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyl, lactone carbonyl, double bonds).

-

Visualizing the Workflow and Potential Biological Interactions

To further aid in the understanding of the processes and potential biological relevance of 11,12-dehydroursolic lactone acetate, the following diagrams are provided.

Caption: General experimental workflow for isolating the target compound.

While the specific signaling pathways of 11,12-dehydroursolic lactone acetate are yet to be fully elucidated, ursane-type triterpenoids are known to interact with various cellular signaling cascades, particularly those involved in inflammation and apoptosis. The diagram below illustrates a generalized pathway often implicated in the bioactivity of these compounds.

Caption: A potential signaling pathway influenced by ursane-type triterpenoids.

Conclusion and Future Directions

Salvia potentillifolia stands out as the primary documented natural source of 11,12-dehydroursolic lactone acetate. The established methodologies for triterpenoid isolation provide a solid foundation for obtaining this compound for further investigation. Future research should focus on optimizing extraction and purification protocols to improve yields and conducting comprehensive quantitative analyses across different populations of S. potentillifolia. Furthermore, in-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by 11,12-dehydroursolic lactone acetate to fully unlock its therapeutic potential for drug development.

References

3-Acetoxy-11-ursen-28,13-olide: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) also known as 11,12-Dehydroursolic lactone acetate, is a natural compound found in several plant species, including Eucalyptus globulus, Eucalyptus viminalis, and Bursera linanoe. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products. This document summarizes the known anticancer and enzymatic inhibitory activities of 3-Acetoxy-11-ursen-28,13-olide, provides representative experimental protocols, and visualizes potential mechanisms of action and experimental workflows. It is important to note that while preliminary data suggests potential therapeutic relevance, in-depth quantitative data and detailed mechanistic studies in the public domain are currently limited.

Introduction

Pentacyclic triterpenoids are a class of natural products known for their diverse and significant pharmacological properties. 3-Acetoxy-11-ursen-28,13-olide belongs to this class and has been the subject of preliminary investigations to determine its biological effects. This compound is a reduction product of 11-ketoursolic acid. The available research, primarily from in vitro studies, indicates that 3-Acetoxy-11-ursen-28,13-olide exhibits antiproliferative effects against various cancer cell lines and functions as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Furthermore, it has been reported to possess radiosensitizing properties, suggesting a potential role in combination cancer therapies. This guide aims to consolidate the existing knowledge on 3-Acetoxy-11-ursen-28,13-olide to facilitate further research and development.

Biological Activities

The primary biological activities attributed to 3-Acetoxy-11-ursen-28,13-olide are its anticancer and enzyme inhibitory effects.

Anticancer Activity

3-Acetoxy-11-ursen-28,13-olide has demonstrated inhibitory effects on the proliferation of several cancer cell lines.

-

Esophageal Cancer: The compound has been shown to enhance the inhibitory effect on esophageal cancer cell lines, including EC-109, KYSE150, and EC-1 cells[1]. The proliferative activity of KYSE150 and EC-109 cells was significantly inhibited at medium and high concentrations of the compound[1]. For EC-1 cells, a high concentration resulted in an inhibitory rate of 28.6%[1].

-

Ovarian Cancer: It exhibits weak-to-moderate antiproliferative activity against the A2780 human ovarian cancer cell line[2][3].

Radiosensitizing Activity

The compound has been reported to have obvious radiosensitizing activity, which could potentially enhance the efficacy of radiation therapy in cancer treatment[1]. The underlying mechanism of this activity has not been elucidated in the available literature.

Enzyme Inhibition

3-Acetoxy-11-ursen-28,13-olide is identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B)[2][3]. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic target for type 2 diabetes and obesity.

Quantitative Data

A significant limitation in the current body of public-domain research is the lack of specific quantitative data for the biological activities of 3-Acetoxy-11-ursen-28,13-olide. The following table summarizes the reported activities; however, quantitative metrics such as IC50 values are not available.

| Biological Activity | Cell Line/Target | Effect | Reported Potency | Reference |

| Antiproliferative | EC-109, KYSE150 (Esophageal Cancer) | Inhibition of cell proliferation | Significant inhibition at medium and high concentrations | [1] |

| Antiproliferative | EC-1 (Esophageal Cancer) | Inhibition of cell proliferation | 28.6% inhibition at high concentration | [1] |

| Antiproliferative | A2780 (Ovarian Cancer) | Inhibition of cell proliferation | Weak-to-moderate activity | [2][3] |

| Radiosensitization | Cancer cells (unspecified) | Enhancement of radiation effects | "Obvious radiosensitizing activity" | [1] |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Mixed-type inhibition | Significant inhibitory activity | [2][3] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 3-Acetoxy-11-ursen-28,13-olide are not extensively described in the available literature. Below are representative methodologies for key experiments based on standard practices in the field.

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

-

Cell Culture: Human cancer cell lines (e.g., A2780, KYSE150) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: 3-Acetoxy-11-ursen-28,13-olide is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This is a representative protocol for measuring the inhibitory activity of a compound against PTP1B.

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of various concentrations of 3-Acetoxy-11-ursen-28,13-olide (dissolved in DMSO and diluted in assay buffer).

-

Add 80 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Absorbance Measurement: The reaction is stopped by adding 50 µL of 1 M NaOH. The absorbance of the product, p-nitrophenol, is measured at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (with DMSO). The IC50 value is determined from a dose-response curve.

-

Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanism of action of 3-Acetoxy-11-ursen-28,13-olide and a general workflow for its biological evaluation.

Caption: Hypothetical signaling pathway of PTP1B inhibition.

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

3-Acetoxy-11-ursen-28,13-olide is a natural triterpenoid with demonstrated, albeit qualitatively described, anticancer, radiosensitizing, and PTP1B inhibitory activities. The current body of scientific literature provides a foundational understanding of its potential therapeutic applications. However, to fully assess its viability as a drug lead, further research is imperative.

Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values for its antiproliferative effects against a broader panel of cancer cell lines.

-

Mechanistic Studies: Elucidating the specific molecular mechanisms underlying its anticancer and radiosensitizing effects, including the identification of key signaling pathways and molecular targets.

-

In-depth Enzymology: A thorough characterization of its PTP1B inhibitory activity, including determination of Ki values and elucidation of its binding mode.

-

In Vivo Efficacy and Safety: Evaluating its therapeutic efficacy and toxicity in preclinical animal models of cancer and metabolic diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 3-Acetoxy-11-ursen-28,13-olide to identify analogues with improved potency and selectivity.

The information compiled in this technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 3-Acetoxy-11-ursen-28,13-olide. Addressing the current knowledge gaps through rigorous scientific investigation will be crucial in determining the future of this promising natural compound in medicine.

References

Ursane-Type Triterpenoids: A Comprehensive Technical Guide to Classification, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursane-type triterpenoids are a class of pentacyclic triterpenoids that are widely distributed in the plant kingdom and form the backbone of many traditional medicines. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties, have made them a focal point of modern drug discovery. This technical guide provides a detailed overview of the classification of ursane-type triterpenoids, a compilation of their quantitative biological activities, in-depth experimental protocols for their study, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Overview and Classification of Ursane-Type Titerpenoids

Ursane-type triterpenoids are characterized by a five-ring carbon skeleton, a derivative of ursane (B1242777).[1] They are biosynthesized in plants from the cyclization of squalene.[2] The ursane skeleton can be modified by various functional groups, such as hydroxyl, carboxyl, and keto groups, leading to a wide array of derivatives with distinct biological properties.[3]

The classification of ursane-type triterpenoids is primarily based on the substitution patterns on the pentacyclic core. Key subclasses include:

-

Ursolic Acid and its Derivatives: Ursolic acid is one of the most common ursane-type triterpenoids, characterized by a hydroxyl group at C-3 and a carboxyl group at C-28.[4][5] Its derivatives often involve modifications at these positions.[6]

-

Asiatic Acid and its Derivatives: Asiatic acid is another prominent member, distinguished by hydroxyl groups at C-2, C-3, and C-23, and a carboxyl group at C-28.[7] It is a major bioactive component of Centella asiatica.[8]

-

Corosolic Acid and its Derivatives: Corosolic acid is structurally similar to ursolic acid but with an additional hydroxyl group at C-2.[9] It is well-known for its antidiabetic properties.[10][11]

-

Boswellic Acids: While technically ursane-type triterpenoids, boswellic acids are often considered a distinct group due to their prevalence in the resin of Boswellia species. They are characterized by a carboxyl group at C-24.

Below is a diagram illustrating the basic classification of major ursane-type triterpenoids.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of key ursane-type triterpenoids. IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Ursolic Acid | T47D | Breast Cancer | 231 µg/ml | [12] |

| MCF-7 | Breast Cancer | 221 µg/ml | [12] | |

| MDA-MB-231 | Breast Cancer | 239 µg/ml | [12] | |

| HCT116 | Colorectal Cancer | 28.0 (48h) | [13] | |

| HCT-8 | Colorectal Cancer | 19.4 (48h) | [13] | |

| Jurkat | Leukemia | ~32.5 | [3] | |

| Asiatic Acid | M059J | Glioblastoma | 24 (48h) | [14] |

| HeLa | Cervical Cancer | 13.91 | [14] | |

| MCF-7 | Breast Cancer | 111.72 | [14] | |

| Asiaticoside (B1665284) | MCF-7 | Breast Cancer | 40 (48h) | [8][15] |

| Corosolic Acid | SNU-601 | Gastric Cancer | 16.9 | [10] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |

| Ursolic Acid | IKKβ Inhibition | Cell-free | 69 | [16] |

| Corosolic Acid | NF-κB Luciferase | RAW 264.7 | <50 | [16] |

| Compound 3 * | NF-κB Inhibition | Various | 8.15-8.19 | [17] |

| NO Production | Various | 8.94-9.14 | [17] |

* (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of ursane-type triterpenoids.

Extraction and Isolation of Ursolic Acid

This protocol describes a general procedure for the extraction and isolation of ursolic acid from plant material.

-

Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.

-

Soxhlet Extraction:

-

Purification:

-

Concentrate the methanol (B129727) extract under reduced pressure to obtain a crude extract.

-

Perform column chromatography on the crude extract using silica (B1680970) gel as the stationary phase.[8]

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing ursolic acid.

-

-

Characterization: Confirm the purity and identity of the isolated ursolic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7][9][18][19]

Below is a workflow diagram for the extraction and isolation of ursolic acid.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with various concentrations of the ursane-type triterpenoid (B12794562) for the desired time period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[20][21]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[23]

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the triterpenoid for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce inflammation.[23]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[23]

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

-

Cell Treatment and Lysis: Treat cells with the ursane-type triterpenoid of interest. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[24]

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathway Visualizations

Ursane-type triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways affected.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer. Ursane-type triterpenoids like ursolic acid and asiatic acid have been shown to inhibit this pathway.[12][24]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many ursane-type triterpenoids exhibit anti-inflammatory effects by inhibiting this pathway.[16]

Conclusion

Ursane-type triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for drug development. This technical guide has provided a comprehensive overview of their classification, quantitative bioactivity, and key experimental methodologies for their study. The visualization of their impact on critical signaling pathways further elucidates their therapeutic potential. Continued research into the structure-activity relationships, bioavailability, and clinical efficacy of ursane-type triterpenoids is warranted to fully realize their promise as next-generation therapeutic agents.

References

- 1. ijesrr.org [ijesrr.org]

- 2. researchgate.net [researchgate.net]

- 3. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Influence of Asiatic acid on cell proliferation and DNA damage in vitro and in vivo systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. omicsonline.org [omicsonline.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Corosolic acid inhibits cancer progression by decreasing the level of CDK19-mediated O-GlcNAcylation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Acetoxy-11-ursen-28,13-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide is a naturally occurring pentacyclic triterpenoid (B12794562) found in several plant species, including Eucalyptus globulus, Eucalyptus pulverulenta, and Bursera linanoe.[1][2] As a derivative of ursolic acid, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood mechanism of action of 3-Acetoxy-11-ursen-28,13-olide, focusing on its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its antiproliferative effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities

3-Acetoxy-11-ursen-28,13-olide has demonstrated a range of biological activities, with the most notable being its inhibitory effect on PTP1B and its antiproliferative action against various cancer cell lines.[1][3] It is also reported to possess radiosensitizing properties, particularly in esophageal cancer cells, although the underlying mechanisms are yet to be fully elucidated.[4]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

3β-Acetoxy-urs-11-en-28,13-olide is recognized as a significant mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prominent target for the development of therapeutics for type 2 diabetes and obesity. The inhibitory action of this triterpenoid on PTP1B suggests its potential as a lead compound for metabolic disease research.

Antiproliferative and Radiosensitizing Effects

The compound exhibits weak-to-moderate antiproliferative activity against the A2780 human ovarian cancer cell line.[3] Furthermore, it has been shown to inhibit the proliferation of esophageal cancer cell lines, including EC-109, KYSE150, and EC-1.[4] At high concentrations, the inhibitory rate on EC-1 cells was observed to be 28.6%.[4] Notably, 3-Acetoxy-11-ursen-28,13-olide also displays radiosensitizing activity, suggesting its potential use as an adjunct in cancer radiotherapy.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of 3-Acetoxy-11-ursen-28,13-olide and related extracts. It is important to note that specific IC50 values for the pure compound are not widely reported in the public domain literature.

| Biological Activity | Cell Line / Target | Measurement | Value | Reference |

| Antiproliferative | EC-1 (Esophageal Cancer) | % Inhibition (High Conc.) | 28.6% | [4] |

| Antiproliferative (Total Triterpenoids from Eucalyptus globulus) | MDA-MB-231 (Breast Cancer) | IC50 | 50.67 µg/mL | [4] |

| Antiproliferative (Total Triterpenoids from Eucalyptus globulus) | SGC-7901 (Gastric Cancer) | IC50 | 43.12 µg/mL | [4] |

| Antiproliferative (Total Triterpenoids from Eucalyptus globulus) | Hela (Cervical Cancer) | IC50 | 42.65 µg/mL | [4] |

Experimental Protocols

The following are representative protocols for key experiments to evaluate the mechanism of action of 3-Acetoxy-11-ursen-28,13-olide. These are based on standard methodologies and literature for similar compounds.

PTP1B Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of 3-Acetoxy-11-ursen-28,13-olide against PTP1B.

-

Reagents and Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

3-Acetoxy-11-ursen-28,13-olide (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of 3-Acetoxy-11-ursen-28,13-olide in the assay buffer.

-

Add 10 µL of the compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add 80 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative effects of 3-Acetoxy-11-ursen-28,13-olide on a cancer cell line (e.g., A2780).

-

Reagents and Materials:

-

A2780 human ovarian cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

-

-

Procedure:

-

Seed A2780 cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of 3-Acetoxy-11-ursen-28,13-olide for 48 hours. Include a vehicle control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Apoptosis Analysis by Western Blot

This protocol describes the investigation of apoptosis-related protein expression in cancer cells treated with 3-Acetoxy-11-ursen-28,13-olide.

-

Reagents and Materials:

-

Cancer cell line of interest

-

3-Acetoxy-11-ursen-28,13-olide

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against Bcl-2, Bax, and Cleaved Caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat cells with 3-Acetoxy-11-ursen-28,13-olide at its IC50 concentration for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the changes in the expression levels of Bcl-2, Bax, and Cleaved Caspase-3 relative to a loading control (e.g., β-actin).

-

Signaling Pathway and Experimental Workflow Visualization

The precise signaling pathway for 3-Acetoxy-11-ursen-28,13-olide-induced apoptosis is not yet definitively established. However, based on studies of structurally similar triterpenoids isolated from Eucalyptus globulus, a plausible mechanism involves the intrinsic apoptosis pathway.

Caption: Hypothetical signaling pathway for apoptosis induction by 3-Acetoxy-11-ursen-28,13-olide.

Caption: General experimental workflow for evaluating the bioactivity of 3-Acetoxy-11-ursen-28,13-olide.

References

The Emergence of a Novel Triterpenoid: A Technical Guide to 3-Acetoxy-11-ursen-28,13-olide in Eucalyptus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, chemical properties, and potential therapeutic applications of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) identified in various Eucalyptus species. This document details the physicochemical characteristics of the compound and presents a putative experimental workflow for its extraction, isolation, and characterization from Eucalyptus biomass, based on established methodologies for similar triterpenoids. Furthermore, this guide explores the compound's known biological activities, with a particular focus on its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic and oncogenic signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized through detailed diagrams.

Introduction

The vast and diverse genus of Eucalyptus has long been a source of valuable natural products. Among the myriad of compounds isolated from these plants, ursane-type triterpenoids have garnered significant attention for their wide range of biological activities. One such compound is 3-Acetoxy-11-ursen-28,13-olide, also known by its synonym, 11,12-dehydroursolic lactone acetate (B1210297). First reported in Eucalyptus waxes in a manuscript by D. H. S. Hor in 1963, this compound has since been identified in species such as Eucalyptus pulverulenta, Eucalyptus globulus, and Eucalyptus viminalis[1][][3][4].

This guide serves as a technical resource for researchers and drug development professionals interested in the potential of 3-Acetoxy-11-ursen-28,13-olide. It consolidates the available information on its discovery, chemical properties, and biological activities, and provides detailed, albeit generalized, experimental protocols for its study.

Physicochemical Properties

3-Acetoxy-11-ursen-28,13-olide is a crystalline substance with the molecular formula C32H48O4 and a molecular weight of 496.7 g/mol [1][5]. Its structure is characterized by a pentacyclic ursane (B1242777) skeleton with an acetoxy group at the C-3 position, a double bond between C-11 and C-12, and a lactone ring involving C-28 and C-13.

| Property | Value | Source |

| Molecular Formula | C32H48O4 | [1][5] |

| Molecular Weight | 496.7 g/mol | [1][5] |

| CAS Number | 35959-08-1 | [1] |

| Appearance | Crystalline solid | [3] |

| Purity (Commercial) | >98% | [3] |

| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 1: Physicochemical Properties of 3-Acetoxy-11-ursen-28,13-olide

Experimental Protocols

While specific, detailed protocols for the extraction and isolation of 3-Acetoxy-11-ursen-28,13-olide from Eucalyptus are not extensively documented in publicly available literature, the following methodologies are based on established procedures for the isolation of ursane-type triterpenoids from Eucalyptus species.

Extraction of Triterpenoids from Eucalyptus Leaves

This protocol outlines a general procedure for the extraction of triterpenoids from dried Eucalyptus leaf material.

Methodology:

-

Plant Material Preparation: Dried leaves of a suitable Eucalyptus species are ground into a fine powder.

-

Solvent Extraction: The powdered material is subjected to extraction with a non-polar solvent, such as hexane, to remove waxes and lipids. This is followed by extraction with a more polar solvent, like methanol (B129727) or ethanol, to extract the triterpenoids.

-

Concentration: The methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

Isolation by Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a study on the separation of ursolic acid and ursolic acid lactone from a Eucalyptus hybrid and is likely applicable for the isolation of 3-Acetoxy-11-ursen-28,13-olide.

Methodology:

-

Sample Preparation: The enriched triterpenoid fraction from the previous step is dissolved in a suitable solvent mixture.

-

Solvent System: A two-phase solvent system is prepared. A representative system is composed of hexane/ethyl acetate/methanol/water (1:2:1.5:1 v/v/v).

-

CPC Separation: The dissolved sample is injected into the CPC instrument. The separation is performed by eluting with the mobile phase (either the upper or lower phase of the solvent system) at a specific flow rate and rotational speed.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Fractions containing the target compound are pooled, and the solvent is evaporated to yield the purified 3-Acetoxy-11-ursen-28,13-olide.

| Parameter | Value |

| Stationary Phase | Lower aqueous phase |

| Mobile Phase | Upper organic phase |

| Flow Rate | 5 mL/min |

| Rotational Speed | 1200 rpm |

Table 2: Example Parameters for Centrifugal Partition Chromatography

Structural Characterization

The identity and purity of the isolated 3-Acetoxy-11-ursen-28,13-olide would be confirmed using a combination of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or another soft ionization technique is used to determine the molecular weight and fragmentation pattern of the compound.

-

Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or ELSD).

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of 3-Acetoxy-11-ursen-28,13-olide.

PTP1B Signaling Pathway

References

An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide (CAS: 35959-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-11-ursen-28,13-olide, also known by its synonym 11,12-Dehydroursolic lactone acetate, is a natural product classified as a triterpenoid (B12794562).[1] This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, biological activities, and relevant experimental methodologies. While research on this specific molecule is limited, this guide consolidates the existing data to support further investigation and drug discovery efforts.

Chemical and Physical Properties

This ursane-type triterpenoid possesses a complex pentacyclic structure. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Acetoxy-11-ursen-28,13-olide

| Property | Value | Source |

| CAS Number | 35959-08-1 | PubChem |

| Molecular Formula | C₃₂H₄₈O₄ | PubChem |

| Molecular Weight | 496.7 g/mol | PubChem |

| Synonyms | 11,12-Dehydroursolic lactone acetate | MedChemExpress |

| Natural Sources | Found in the leaves of Eucalyptus viminalis and other Eucalyptus species.[2] | BOC Sciences |

Biological Activities and Potential Therapeutic Applications

Preliminary data suggests that 3-Acetoxy-11-ursen-28,13-olide exhibits several biological activities of therapeutic interest, primarily in the areas of oncology and metabolic disease.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

3-Acetoxy-11-ursen-28,13-olide has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. The compound is described as a mixed-type inhibitor of PTP1B.

Antiproliferative and Radiosensitizing Effects

The compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. Furthermore, it has been noted to possess radiosensitizing activity, suggesting its potential as an adjunct in radiation therapy for cancer. A summary of the reported in vitro activities is provided in Table 2.

Table 2: Reported In Vitro Biological Activities of 3-Acetoxy-11-ursen-28,13-olide

| Activity | Cell Lines | Observed Effect | Source |

| Antiproliferative | A2780 (Ovarian Cancer) | Weak to moderate antiproliferative activity | TargetMol |

| EC-109 (Esophageal Carcinoma) | Significant inhibition at medium and high concentrations | BOC Sciences | |

| KYSE150 (Esophageal Squamous Carcinoma) | Significant inhibition at medium and high concentrations | BOC Sciences | |

| EC-1 (Esophageal Carcinoma) | 28.6% inhibition at high concentrations | BOC Sciences | |

| Radiosensitizing | Not specified | Obvious radiosensitizing activity | BOC Sciences |

Experimental Protocols

PTP1B Inhibition Assay (General Protocol)

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of PTP1B.

Workflow for PTP1B Inhibition Assay

References

Physical and chemical properties of 3-Acetoxy-11-ursen-28,13-olide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Acetoxy-11-ursen-28,13-olide, a naturally occurring ursane-type triterpenoid. The information is compiled for professionals in research, science, and drug development who are interested in the potential therapeutic applications of this compound.

Core Physical and Chemical Properties

3-Acetoxy-11-ursen-28,13-olide, with the CAS number 35959-08-1, is a derivative of ursolic acid.[] It is found in various plant species, including Eucalyptus pulverulenta, Bursera linanoe, and Eucalyptus viminalis.[][2] The compound presents as a crystalline solid and has a high purity of ≥98% when obtained from commercial suppliers.[][3] For optimal stability, it should be stored in a refrigerated or frozen state, protected from air and light.[3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₄₈O₄ | [][2] |

| Molecular Weight | 496.7 g/mol | [][2] |

| CAS Number | 35959-08-1 | [][2] |

| Appearance | Crystalline Solid | [] |

| Purity | ≥98% | [][3] |

| Solubility in DMSO | 10 mM | [4] |

| XLogP3 | 7.7 | [2] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the isolation and synthesis of 3-Acetoxy-11-ursen-28,13-olide are not extensively published, the following sections outline the general methodologies based on available information.

Isolation from Natural Sources

A general procedure for the isolation of triterpenoids from plant sources such as Eucalyptus species would typically involve the following steps:

Chemical Synthesis

3-Acetoxy-11-ursen-28,13-olide is described as a reduction product of 11-ketoursolic acid.[5] A plausible synthetic route would, therefore, involve the reduction of the ketone at the C-11 position.

Biological Activity and Signaling Pathways

3-Acetoxy-11-ursen-28,13-olide exhibits promising biological activities, including anticancer and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects.

Anticancer Activity

This compound has been shown to enhance the inhibitory effect on various cancer cell lines, including esophageal cancer cells (EC-109, KYSE150, EC-1) and human ovarian cancer cells (A2780).[][6] The proliferative activity of KYSE150 and EC-109 cells was significantly inhibited at medium and high concentrations.[] Furthermore, it has been found to possess radiosensitizing activity.[]

While the specific signaling pathway for 3-Acetoxy-11-ursen-28,13-olide is not fully elucidated, the anticancer mechanisms of ursane (B1242777) triterpenoids often involve the induction of apoptosis and cell cycle arrest.[7][8] A probable pathway involves the p53-mediated activation of p38 MAPK, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately resulting in apoptosis.[7][9]

References

- 2. 3-Acetoxy-11-ursen-28,13-olide | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemfaces.com [chemfaces.com]

- 4. biorbyt.com [biorbyt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. 3-Pyridinylidene Derivatives of Chemically Modified Lupane and Ursane Triterpenes as Promising Anticancer Agents by Targeting Apoptosis [mdpi.com]

The Synthesis of 3-Acetoxy-11-ursen-28,13-olide: A Technical Guide to the Reduction of 11-Ketoursolic Acid Derivatives

For Immediate Release

This technical guide provides an in-depth overview of the chemical synthesis of 3-Acetoxy-11-ursen-28,13-olide, a significant derivative of ursolic acid. The core of this process involves the reduction of an 11-keto ursolic acid precursor, a transformation of key interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the reaction pathway, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

Ursolic acid and its derivatives are naturally occurring pentacyclic triterpenoids that have garnered substantial attention for their diverse pharmacological activities. Modifications to the ursane (B1242777) skeleton can lead to compounds with enhanced therapeutic potential. The introduction of a lactone ring, specifically the 28,13-olide, and the manipulation of the C-11 position are common strategies to modulate biological activity. This guide focuses on the synthesis of 3-Acetoxy-11-ursen-28,13-olide, which is recognized as a reduction product of 11-ketoursolic acid derivatives.[1]

Reaction Pathway and Mechanism

The synthesis of 3-Acetoxy-11-ursen-28,13-olide from a 3-acetoxy-11-oxo-ursolic acid precursor proceeds via a two-step process initiated by the reduction of the C-11 ketone. This reduction is typically achieved using a hydride-donating reagent, such as sodium borohydride (B1222165) (NaBH₄).

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon at the C-11 position. This results in the formation of an 11-hydroxy intermediate. Subsequent intramolecular lactonization, where the C-13 hydroxyl group attacks the C-28 carboxylic acid (or its activated form), leads to the formation of the stable five-membered γ-lactone ring, yielding the final product, 3-Acetoxy-11-ursen-28,13-olide.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-Acetoxy-11-ursen-28,13-olide.

Materials:

-

3-Acetoxy-11-oxo-urs-12-en-28-oic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolution: Dissolve 3-Acetoxy-11-oxo-urs-12-en-28-oic acid in a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 3-Acetoxy-11-ursen-28,13-olide.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 3-Acetoxy-11-ursen-28,13-olide

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₄ | [2] |

| Molecular Weight | 496.7 g/mol | [2] |

| Appearance | Crystalline solid | |

| Purity | >98% | |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for the ursane skeleton, acetoxy group, and olefinic proton. | [3] |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for carbonyls (lactone and acetate), olefinic carbons, and the triterpenoid (B12794562) core. | [3] |

| IR (KBr, cm⁻¹) | Characteristic absorptions for C=O (lactone, ester), C=C. | |

| Mass Spec (m/z) | [M]+ peak corresponding to the molecular weight. |

Note: Specific peak assignments for NMR and IR would be determined from the spectra of the synthesized compound and comparison with literature data.[3]

Conclusion

This technical guide provides a comprehensive framework for the synthesis of 3-Acetoxy-11-ursen-28,13-olide through the reduction of an 11-keto ursolic acid derivative. The outlined protocol and data serve as a valuable resource for researchers engaged in the synthesis and development of novel triterpenoid-based therapeutic agents. The successful synthesis and characterization of this compound will enable further investigation into its biological properties and potential applications.

References

The Elusive Triterpenoid: Investigating 3-Acetoxy-11-ursen-28,13-olide in Bursera linanoe

A comprehensive review of available scientific literature reveals the confirmed presence of the pentacyclic triterpenoid (B12794562) 3-Acetoxy-11-ursen-28,13-olide in Bursera linanoe. However, a detailed quantitative analysis and specific experimental protocols for its isolation and characterization from this particular species remain largely undocumented in publicly accessible research. This whitepaper aims to synthesize the current knowledge, highlight the existing gaps, and provide a framework for future research into this potentially valuable natural product.

While the presence of 3-Acetoxy-11-ursen-28,13-olide in Bursera linanoe is noted in chemical databases, a thorough investigation into its concentration, distribution within the plant, and optimal extraction and purification methods has not been published.[1] General studies on the genus Bursera have identified a rich diversity of triterpenoids, but these reports often lack the specific focus required for a detailed analysis of this individual compound.

Quantitative Data: A Research Gap

A critical aspect of natural product research is the quantification of target compounds within the source organism. This data is essential for assessing the economic viability of extraction and for understanding the plant's biosynthetic capacity. Unfortunately, no specific quantitative data for 3-Acetoxy-11-ursen-28,13-olide in Bursera linanoe could be retrieved from the surveyed literature. To address this, future research should focus on developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the yield and purity of this triterpenoid from various parts of the plant (e.g., leaves, bark, resin).

Experimental Protocols: A Generalized Approach

In the absence of a specific protocol for the isolation of 3-Acetoxy-11-ursen-28,13-olide from Bursera linanoe, a general methodology for the extraction of triterpenoids from Bursera species can be inferred. This typically involves solvent extraction of the plant material, followed by chromatographic separation techniques.

A plausible experimental workflow is outlined below. It is important to note that this is a generalized protocol and would require optimization for this specific compound and plant species.

Generalized Experimental Workflow for Triterpenoid Isolation

Caption: A generalized workflow for the isolation and purification of triterpenoids from Bursera species.

Biological Activity and Signaling Pathways: An Unexplored Frontier

The biological activities and associated signaling pathways of 3-Acetoxy-11-ursen-28,13-olide, particularly when sourced from Bursera linanoe, are not well-defined in the scientific literature. While research on other triterpenoids from the Bursera genus has indicated potential anti-inflammatory and cytotoxic properties, specific studies on this compound are lacking.

To guide future investigations, a hypothetical signaling pathway diagram is presented below, illustrating potential mechanisms of action for ursane-type triterpenoids based on existing knowledge of related compounds. This diagram serves as a conceptual framework rather than a confirmed pathway for 3-Acetoxy-11-ursen-28,13-olide.

Hypothetical Signaling Pathway for Ursane-Type Triterpenoids

Caption: A hypothetical signaling cascade potentially modulated by ursane-type triterpenoids.

Conclusion and Future Directions

The natural occurrence of 3-Acetoxy-11-ursen-28,13-olide in Bursera linanoe presents an opportunity for further scientific exploration. The current body of research, however, lacks the specific, in-depth data required for a comprehensive technical understanding of this compound within this particular plant species. Future research efforts should be directed towards:

-

Quantitative Analysis: Developing and applying robust analytical methods to quantify the compound in various parts of Bursera linanoe.

-

Isolation and Characterization: Establishing a detailed and optimized protocol for the extraction, isolation, and structural elucidation of 3-Acetoxy-11-ursen-28,13-olide.

-

Biological Evaluation: Conducting comprehensive studies to determine the pharmacological activities and underlying molecular mechanisms of this specific triterpenoid.

By addressing these research gaps, the scientific community can unlock the full potential of 3-Acetoxy-11-ursen-28,13-olide from Bursera linanoe for potential applications in drug discovery and development.

References

Methodological & Application

Synthesis of 3-Acetoxy-11-ursen-28,13-olide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Acetoxy-11-ursen-28,13-olide, a bioactive triterpenoid (B12794562) derivative. The protocol outlines a multi-step synthesis commencing from the readily available natural product, ursolic acid. Key transformations include the acetylation of the C-3 hydroxyl group, oxidation of the C-11 position, and a subsequent intramolecular lactonization to form the characteristic 28,13-olide ring, followed by the formation of the C11-C12 double bond. This application note includes detailed experimental procedures, tabulated quantitative data for each synthetic step, and visual representations of the synthetic workflow to aid in reproducibility and understanding. The methodologies provided are intended to be a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid belonging to the ursane (B1242777) family. As a derivative of ursolic acid, a compound known for a wide range of pharmacological activities, this acetoxy-lactone derivative has garnered interest for its potential therapeutic applications. Notably, it has been reported to inhibit the proliferation of certain cancer cell lines. The synthesis of this and similar molecules is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The synthetic route described herein provides a reliable method for accessing this compound for further biological investigation.

Synthesis Overview

The synthesis of 3-Acetoxy-11-ursen-28,13-olide originates from ursolic acid (UA). The overall synthetic strategy involves three main stages:

-

Protection of the C-3 Hydroxyl Group: The C-3 hydroxyl group of ursolic acid is acetylated to prevent its participation in subsequent oxidation reactions.

-

Functionalization of the C-ring: The C-11 position is oxidized to introduce a keto group, a key intermediate for the subsequent transformations.

-

Lactone and Alkene Formation: The final steps involve the formation of the 28,13-lactone ring and the introduction of the C11-C12 double bond. While the precise one-pot conversion from the 11-keto intermediate is a complex reaction, it is proposed to proceed via reduction of the ketone to an alcohol followed by acid-catalyzed dehydration and lactonization.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Ursolic acid can be obtained from various commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed using column chromatography on silica gel. Characterization of synthesized compounds should be carried out using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 1: Synthesis of 3-Acetoxy-urs-12-en-28-oic acid (Acetylursolic Acid)

-

Reaction Setup: In a round-bottom flask, dissolve ursolic acid (1.0 g, 2.19 mmol) in a mixture of pyridine (B92270) (10 mL) and acetic anhydride (B1165640) (5 mL).

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes to precipitate the product.

-

Purification: Filter the precipitate, wash with water until neutral, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol (B145695) to afford 3-Acetoxy-urs-12-en-28-oic acid as a white solid.

Protocol 2: Synthesis of 3-Acetoxy-11-oxo-urs-12-en-28-oic acid

-

Reaction Setup: Dissolve 3-Acetoxy-urs-12-en-28-oic acid (1.0 g, 2.01 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

-

Reagent Addition: Slowly add chromium trioxide (0.4 g, 4.0 mmol) to the solution while maintaining the temperature at 20-25°C with a water bath.

-

Reaction Conditions: Stir the mixture at room temperature for 2 hours.

-

Work-up: Quench the reaction by adding methanol (B129727) (5 mL) and then pour the mixture into water (100 mL).

-

Purification: Extract the product with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate, 10:1) to yield 3-Acetoxy-11-oxo-urs-12-en-28-oic acid.

Protocol 3: Synthesis of 3-Acetoxy-11-ursen-28,13-olide

-

Reaction Setup: In a round-bottom flask, dissolve 3-Acetoxy-11-oxo-urs-12-en-28-oic acid (0.5 g, 0.97 mmol) in a suitable solvent such as methanol (20 mL).

-

Reduction: Cool the solution to 0°C and add sodium borohydride (B1222165) (0.1 g, 2.64 mmol) portion-wise. Stir the reaction mixture at 0°C for 1 hour. This step reduces the C-11 ketone to a hydroxyl group.

-

Lactonization and Dehydration: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to catalyze the intramolecular lactonization between the C-28 carboxylic acid and the C-13 position, and the dehydration of the C-11 hydroxyl group to form the C11-C12 double bond.

-

Work-up: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate, 20:1) to obtain 3-Acetoxy-11-ursen-28,13-olide.

Data Presentation

| Step | Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |

| 1 | 3-Acetoxy-urs-12-en-28-oic acid | Ursolic Acid | C₃₂H₅₀O₄ | 498.74 | ~95 | White Solid |

| 2 | 3-Acetoxy-11-oxo-urs-12-en-28-oic acid | 3-Acetoxy-urs-12-en-28-oic acid | C₃₂H₄₈O₅ | 512.72 | ~60-70 | White Powder |

| 3 | 3-Acetoxy-11-ursen-28,13-olide | 3-Acetoxy-11-oxo-urs-12-en-28-oic acid | C₃₂H₄₈O₄ | 496.72 | ~40-50 | Crystalline Solid |

Mandatory Visualizations

Caption: Synthetic workflow for 3-Acetoxy-11-ursen-28,13-olide.

Biological Activity and Potential Applications

3-Acetoxy-11-ursen-28,13-olide has demonstrated noteworthy biological activities, primarily in the context of cancer research. Studies have shown that this compound can significantly inhibit the proliferative activity of various cancer cell lines. While the precise mechanism of action is still under investigation, it is hypothesized to involve the induction of apoptosis and cell cycle arrest. The structural modifications from the parent ursolic acid, namely the C-3 acetate and the 28,13-lactone with the C11-C12 double bond, are believed to be critical for its enhanced cytotoxic profile. Further research into its molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.

Caption: Proposed mechanism of anti-proliferative activity.

Conclusion

This document provides a detailed and actionable guide for the synthesis of 3-Acetoxy-11-ursen-28,13-olide. By following the outlined protocols, researchers can reliably produce this compound for further investigation into its biological properties and potential as a lead compound in drug development. The provided data and visualizations are intended to facilitate a clear understanding of the synthetic process and the compound's biological context.

Application Notes and Protocols for the Isolation of 3-Acetoxy-11-ursen-28,13-olide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type that has garnered significant interest within the scientific community. This natural compound has been identified in various plant species, including Eucalyptus pulverulenta, Bursera linanoe, and Eucalyptus viminalis[1]. The growing body of research on this molecule is attributed to its promising biological activities, notably its function as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its anti-proliferative effects on various cancer cell lines.

PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity. Furthermore, the anti-proliferative properties of 3-Acetoxy-11-ursen-28,13-olide suggest its potential as a lead compound in the development of novel anticancer drugs.